molecular formula C22H17F2N5O B2461290 1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-62-6

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2461290
CAS No.: 1207017-62-6
M. Wt: 405.409
InChI Key: IOULETUVZPXMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, an isoxazole ring, and a chloro-substituted aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to its anti-inflammatory and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a sulfonamide group, an isoxazole ring, and a chloro-substituted aromatic ring

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O/c1-14(15-2-4-17(23)5-3-15)26-22(30)20-21(16-10-12-25-13-11-16)29(28-27-20)19-8-6-18(24)7-9-19/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOULETUVZPXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.